2-[(4-Methylphenyl)sulfanyl]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylphenyl)sulfanyl]quinoxaline is an organic compound with the molecular formula C₁₅H₁₂N₂S It is a derivative of quinoxaline, featuring a sulfanyl group attached to a 4-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfanyl]quinoxaline typically involves the reaction of 2-chloroquinoxaline with 4-methylthiophenol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-chloroquinoxaline+4-methylthiophenolK2CO3,DMF,refluxthis compound
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfanyl]quinoxaline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to the corresponding dihydroquinoxaline using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydroquinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfanyl]quinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can play a crucial role in binding to these targets, while the quinoxaline ring can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylphenyl)sulfonyl]quinoxaline: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-[(4-Methylphenyl)thio]quinoxaline: Similar structure but with a thioether linkage.
2-Phenylsulfanylquinoxaline: Lacks the methyl group on the phenyl ring.
Uniqueness
2-[(4-Methylphenyl)sulfanyl]quinoxaline is unique due to the presence of the 4-methylphenylsulfanyl group, which can influence its chemical reactivity and biological activity. The methyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDSJQSPNOZFPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.